molecular formula C21H24Si2 B074313 1,1,1-Trimethyl-2,2,2-triphenyldisilane CAS No. 1450-18-6

1,1,1-Trimethyl-2,2,2-triphenyldisilane

Cat. No.: B074313
CAS No.: 1450-18-6
M. Wt: 332.6 g/mol
InChI Key: BSFLZHNGSJZLQC-UHFFFAOYSA-N
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Description

1,1,1-Trimethyl-2,2,2-triphenyldisilane is an organosilicon compound with the molecular formula C21H24Si2. It is characterized by the presence of two silicon atoms bonded to three phenyl groups and three methyl groups. This compound is known for its high thermal stability and good antioxidant properties .

Chemical Reactions Analysis

1,1,1-Trimethyl-2,2,2-triphenyldisilane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1-Trimethyl-2,2,2-triphenyldisilane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,1-Trimethyl-2,2,2-triphenyldisilane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form bonds with other elements, leading to changes in the chemical and physical properties of the target molecules. This interaction can affect molecular pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

1,1,1-Trimethyl-2,2,2-triphenyldisilane is unique due to its specific arrangement of phenyl and methyl groups around the silicon atoms. Similar compounds include:

    Chlorotriphenylsilane: Contains chlorine instead of methyl groups.

    Dimethylphenylsilane: Has fewer phenyl groups and more methyl groups.

    Triphenylsilane: Lacks the additional silicon atom and methyl groups.

These compounds differ in their reactivity, stability, and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

trimethyl(triphenylsilyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Si2/c1-22(2,3)23(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFLZHNGSJZLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061699
Record name Disilane, 1,1,1-trimethyl-2,2,2-triphenyl-
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Molecular Weight

332.6 g/mol
Source PubChem
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CAS No.

1450-18-6
Record name 1,1,1-Trimethyl-2,2,2-triphenyldisilane
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Record name 1,1,1-Trimethyl-2,2,2-triphenyldisilane
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Record name Disilane, 1,1,1-trimethyl-2,2,2-triphenyl-
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Record name Disilane, 1,1,1-trimethyl-2,2,2-triphenyl-
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Record name 1,1,1-trimethyl-2,2,2-triphenyldisilane
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Record name 1,1,1-Trimethyl-2,2,2-triphenyldisilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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